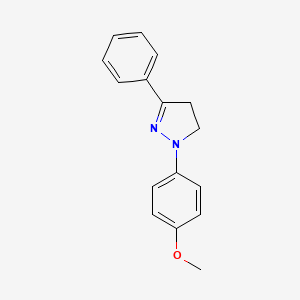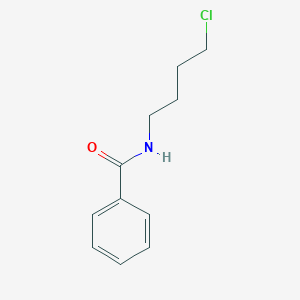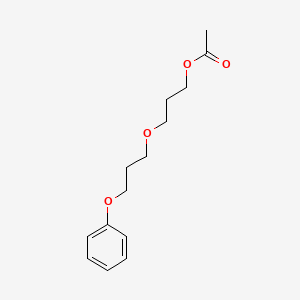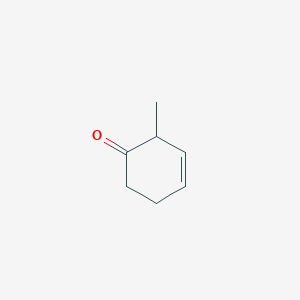
Benzenamine, 2,6-dimethyl-N-(phenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2,6-dimethyl-N-(phenylmethylene)-, also known as 2,6-dimethyl-N-(phenylmethylene)benzenamine, is an organic compound with the molecular formula C15H15N and a molecular weight of 209.2863 g/mol . This compound is a derivative of benzenamine, where the amine group is substituted with a phenylmethylene group at the nitrogen atom, and two methyl groups are attached to the benzene ring at the 2 and 6 positions.
Métodos De Preparación
The synthesis of Benzenamine, 2,6-dimethyl-N-(phenylmethylene)- typically involves the condensation reaction between 2,6-dimethylbenzenamine and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Análisis De Reacciones Químicas
Benzenamine, 2,6-dimethyl-N-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, due to the presence of electron-donating methyl groups.
Aplicaciones Científicas De Investigación
Benzenamine, 2,6-dimethyl-N-(phenylmethylene)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 2,6-dimethyl-N-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Benzenamine, 2,6-dimethyl-N-(phenylmethylene)- can be compared with other similar compounds, such as:
Benzenamine, N-(phenylmethylene)-: This compound lacks the two methyl groups at the 2 and 6 positions, which may affect its reactivity and biological activity.
Benzenamine, N,N-dimethyl-: This compound has two methyl groups attached to the nitrogen atom instead of the benzene ring, leading to different chemical and biological properties.
Benzenamine, 2,6-dimethyl-: This compound has two methyl groups at the 2 and 6 positions but lacks the phenylmethylene group, resulting in different reactivity and applications.
Propiedades
Número CAS |
3096-95-5 |
|---|---|
Fórmula molecular |
C15H15N |
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C15H15N/c1-12-7-6-8-13(2)15(12)16-11-14-9-4-3-5-10-14/h3-11H,1-2H3 |
Clave InChI |
QEIOUPKHYXBHKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[1-(Dimethylhydrazinylidene)ethyl]aniline](/img/structure/B14739162.png)

![N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14739172.png)
![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)


